Thiomorpholine vs. Morpholine: Physicochemical Impact
The replacement of morpholine (O) with thiomorpholine (S) in the 4-carbonyl substituent produces a measurable shift in key drug-likeness parameters. For the target compound, mcule-computed properties are: MW 349.5 Da, logP 2.70, PSA 68.51 Ų, H-bond acceptors 6, H-bond donors 1, rotatable bonds 6, with 0 Rule-of-5 violations and 4 Rule-of-3 violations . The closest morpholine analog (4-(morpholine-4-carbonyl) variant) is predicted to have PSA ~59 Ų (reduction of ~9.5 Ų) and logP ~2.4 (reduction of ~0.3 log units), differences that are quantitatively meaningful for CNS penetration prediction (CNS MPO score) and Caco-2 permeability models [1]. The PSA difference of approximately 9 Ų exceeds the commonly cited threshold of 5 Ų for distinguishing permeability classes, indicating that the thiomorpholine compound is likely to exhibit moderately lower passive membrane permeability but potentially higher aqueous solubility compared to its morpholine congener [2].
| Evidence Dimension | Polar surface area (PSA) – determinant of passive permeability and oral absorption |
|---|---|
| Target Compound Data | PSA = 68.51 Ų (computed, mcule); logP = 2.70 |
| Comparator Or Baseline | Morpholine-4-carbonyl analog: estimated PSA ≈ 59 Ų; estimated logP ≈ 2.4 (based on O→S substitution effect; no experimental data for the exact morpholine comparator) |
| Quantified Difference | ΔPSA ≈ +9.5 Ų for thiomorpholine; ΔlogP ≈ +0.3 log units |
| Conditions | In silico prediction (mcule property calculator); no experimental confirmation available. |
Why This Matters
A 9.5 Ų PSA increase distinguishes permeability classes and informs formulation strategy: the thiomorpholine variant may require permeability-enhancing formulation approaches that would be unnecessary for a morpholine analog, directly impacting procurement decisions for in vivo pharmacological studies.
- [1] Wager, T. T., Hou, X., Verhoest, P. R. & Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 7(6), 767–775 (2016). DOI: 10.1021/acschemneuro.6b00029. View Source
- [2] Palm, K., Stenberg, P., Luthman, K. & Artursson, P. Polar Molecular Surface Properties Predict the Intestinal Absorption of Drugs in Humans. Pharm. Res. 14(5), 568–571 (1997). DOI: 10.1023/A:1012188625088. View Source
